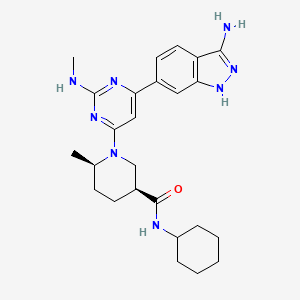

GSK2334470

Descripción

a PDK1 inhibitor; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHOXTXAKOFMU-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673111 | |

| Record name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227911-45-6 | |

| Record name | GSK-2334470 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227911456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2334470 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5BF4GJ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2334470: A Deep Dive into its Mechanism of Action as a Potent and Selective PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470 is a highly potent and specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3][4] PDK1 is a master regulator within the AGC family of serine/threonine kinases and a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5] This central role of PDK1 in cell proliferation, survival, and metabolism has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and providing insights into its potential as a research tool and therapeutic agent.

Core Mechanism of Action: Direct Inhibition of PDK1

This compound exerts its effects through direct inhibition of the catalytic activity of PDK1. It binds to the ATP-binding pocket of the PDK1 kinase domain, preventing the phosphorylation and subsequent activation of its downstream substrates.[5] This inhibition is highly potent, with a reported in vitro IC50 value of approximately 10 nM in cell-free assays.[1][4][6][7][8]

Kinase Selectivity

A key feature of this compound is its remarkable selectivity for PDK1. Studies have shown that it does not significantly inhibit the activity of a large panel of other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher than its IC50 for PDK1.[2][4][8] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically probing the function of PDK1 in cellular signaling.

Impact on Downstream Signaling Pathways

By inhibiting PDK1, this compound effectively blocks the activation of several key downstream signaling pathways that are crucial for cell growth and survival. The primary targets of PDK1 are members of the AGC kinase family, including Akt, S6 Kinase (S6K), Serum- and Glucocorticoid-inducible Kinase (SGK), and p90 Ribosomal S6 Kinase (RSK).

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors or other stimuli, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits both PDK1 and Akt to the plasma membrane. PDK1 then phosphorylates Akt at Threonine 308 (Thr308), a critical step for its activation.

This compound effectively blocks the PDK1-mediated phosphorylation of Akt at Thr308.[5] However, it does not affect the phosphorylation of Akt at Serine 473 (Ser473), which is mediated by mTORC2.[5][9] The inhibition of Akt activation by this compound is more pronounced under conditions of weak PI3K pathway stimulation.[3][4]

Modulation of SGK and S6K Activity

This compound potently inhibits the T-loop phosphorylation and activation of SGK and S6K1, which are also direct substrates of PDK1.[3][4][8] This leads to the downstream inhibition of substrates of SGK and S6K, such as NDRG1 and the ribosomal protein S6, respectively.[8]

Suppression of the MAPK/RSK Pathway

PDK1 also plays a role in the activation of RSK, a downstream effector of the MAPK/ERK signaling pathway. This compound has been shown to suppress the T-loop phosphorylation and activation of RSK2.[3][4] However, the inhibition of RSK2 by this compound appears to occur with slower kinetics compared to other PDK1 substrates, suggesting differences in the dephosphorylation rates of these targets.[3][4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

| Parameter | Value | Assay Conditions | Reference |

| PDK1 IC50 | ~10 nM | Cell-free assay | [1][4][6][7][8] |

| PDK1 IC50 | 0.5 nM | In vitro kinase assay | [5] |

| PDK1 IC50 | 2.5 nM | Biochemical assay | [10] |

Table 1: In Vitro Potency of this compound against PDK1

| Cell Line | IC50 (µM) | Assay | Reference |

| PC-3 (Prostate Cancer) | 0.113 (for pAkt T308) | ELISA | [2] |

| PC-3 (Prostate Cancer) | 0.293 (for pRSK S221) | ELISA | [2] |

| ARP-1 (Multiple Myeloma) | 3.98 | MTT Assay | [6] |

| MM.1R (Multiple Myeloma) | 4.89 | MTT Assay | [6] |

| RPMI 8226 (Multiple Myeloma) | 8.4 | MTT Assay | [6] |

| OPM-2 (Multiple Myeloma) | 10.56 | MTT Assay | [6] |

Table 2: Cellular Potency of this compound in Various Cancer Cell Lines

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDK1.

Methodology:

-

Recombinant PDK1 enzyme is incubated with a peptide substrate (e.g., PDKtide) and [γ-³²P]ATP in a kinase buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20 minutes).[1]

-

The reaction is stopped, and the incorporation of ³²P into the substrate is measured using a scintillation counter or by spotting onto phosphocellulose paper followed by washing and counting.[1]

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).[6][11]

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blotting

Objective: To analyze the phosphorylation status of PDK1 downstream targets.

Methodology:

-

Cell Lysis: Cells are treated with this compound for the desired time and concentration. The cells are then washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).[12]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[12][13]

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12][14] The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt (Thr308), Akt, p-S6K, S6K) overnight at 4°C.[12]

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits PDK1, blocking downstream signaling pathways.

Experimental Workflow Diagram

Caption: A typical workflow for analyzing protein phosphorylation via Western Blot.

Conclusion

This compound is a powerful and highly selective inhibitor of PDK1 that serves as an invaluable tool for dissecting the complexities of the PI3K/AKT signaling pathway. Its ability to potently and specifically block PDK1 activity allows for the precise investigation of the roles of this kinase in various cellular processes and disease states. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the fields of cell signaling, cancer biology, and drug discovery.

References

- 1. This compound | PDPK1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Characterization of this compound, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PDK | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. ptglab.com [ptglab.com]

GSK2334470: A Potent and Selective PDK1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator within the PI3K/AKT signaling cascade, a pathway fundamental to cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. GSK2334470 has emerged as a highly potent and selective small-molecule inhibitor of PDK1. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activities, and relevant experimental protocols to facilitate further research and drug development efforts.

Introduction

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer.[1] Central to this pathway is PDK1, a serine/threonine kinase responsible for the activation of at least 23 AGC family kinases, including the critical oncogenic protein AKT.[2] By phosphorylating AKT at its activation loop (Threonine 308), PDK1 unleashes a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[3][4] The pivotal role of PDK1 in cellular signaling has positioned it as a key therapeutic target. This compound is a potent and highly selective inhibitor of PDK1, developed to probe the biological functions of this kinase and for its potential as an anti-cancer agent.[1][5]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PDK1.[5] Its potency and selectivity are attributed to specific interactions within the ATP-binding pocket of PDK1, including the back pocket and the glycine-rich loop.[5] By occupying this site, this compound prevents the binding of ATP, thereby inhibiting the kinase activity of PDK1 and preventing the phosphorylation and subsequent activation of its downstream substrates.

A key mechanistic feature of this compound is its ability to inhibit the phosphorylation of AKT at Threonine 308 (T308), a direct and essential step in AKT activation mediated by PDK1.[3][5] However, it does not directly inhibit the phosphorylation of AKT at Serine 473 (S473), which is primarily mediated by the mTORC2 complex.[3][5] This specific mode of action makes this compound a precise tool for dissecting the PDK1-mediated branch of the PI3K pathway.

Signaling Pathways

PDK1 is a central node in a complex signaling network. The following diagram illustrates the canonical PI3K/AKT pathway and the point of intervention for this compound.

Figure 1: PDK1 Signaling Pathway and this compound Inhibition. This diagram shows the activation of PDK1 downstream of RTKs and PI3K, leading to the phosphorylation and activation of AKT. This compound selectively inhibits PDK1, blocking this critical activation step.

Biochemical and Cellular Activity

This compound exhibits high potency against PDK1 in biochemical assays and effectively inhibits PDK1-mediated signaling in various cell lines.

Biochemical Activity

The inhibitory activity of this compound against PDK1 has been quantified in cell-free assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~10 nM | Cell-free assay | [6][7][8] |

| IC50 | 0.5 nM | In vitro kinase assay | [1][5] |

| IC50 | 2.5 nM | Biochemical assay | [9] |

Table 1: Biochemical Potency of this compound against PDK1.

This compound demonstrates remarkable selectivity for PDK1. When screened against a panel of over 280 other kinases, it showed a high degree of specificity.[1][5] At a concentration of 10 µM, it inhibited only 24 kinases by more than 50%, indicating a greater than 1,000-fold selectivity for PDK1.[9] Notably, it does not significantly inhibit the activity of 13 other closely related AGC family kinases at concentrations 500-fold higher than its PDK1 IC50.[7][8]

Cellular Activity

In cellular contexts, this compound effectively inhibits the phosphorylation of direct PDK1 substrates.

| Cell Line | Target Phosphorylation | IC50 | Reference |

| PC-3 | AKT (Thr308) | 113 nM | [1][5] |

| PC-3 | RSK (Ser221) | 293 nM | [1][5] |

| PC-3 | AKT (Ser473) | > 30,000 nM | [1][5] |

Table 2: Cellular Potency of this compound on Downstream Targets.

This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, particularly those of hematological origin and certain breast cancers.[3][5] For instance, it displays potent cytotoxicity in multiple myeloma (MM) cell lines, including those resistant to dexamethasone.[3][10] The sensitivity to this compound in MM cells has been correlated with the expression status of the tumor suppressor PTEN.[3][10]

Pharmacokinetics and In Vivo Pharmacodynamics

In vivo studies using xenograft models have demonstrated the ability of this compound to modulate PDK1 signaling.

| Xenograft Model | Dose & Administration | Effect on Phosphorylation | Time Point | Reference |

| OCI-AML2 | 100 mg/kg, i.p. | 58% inhibition of pAKT (T308) | 3 hours | [1][5] |

| OCI-AML2 | 100 mg/kg, i.p. | 29% inhibition of pAKT (T308) | 6 hours | [1][5] |

| OCI-AML2 | 100 mg/kg, i.p. | 57% inhibition of pRSK (S221) | 3 hours | [1][5] |

| OCI-AML2 | 100 mg/kg, i.p. | 71% inhibition of pRSK (S221) | 6 hours | [1][5] |

Table 3: In Vivo Pharmacodynamic Effects of this compound.

These studies confirm that this compound can effectively engage its target in a tumor xenograft model, leading to a significant reduction in the phosphorylation of downstream effectors.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the IC50 of this compound against PDK1.

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay. This diagram illustrates the key steps involved in determining the inhibitory potency of this compound against PDK1 in a cell-free system.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute into the kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, combine the recombinant PDK1 enzyme with the various concentrations of this compound. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit inhibitor binding.

-

Initiation: Start the kinase reaction by adding a mixture of the peptide substrate (e.g., PDKtide) and ATP, which includes a tracer amount of radiolabeled ATP (e.g., γ-³²P-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively to remove unincorporated ATP.

-

Quantification: Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Cellular Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of PDK1 downstream targets in cultured cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC-3, HEK-293) and grow to approximately 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours). In some experiments, cells may be serum-starved prior to stimulation with a growth factor (e.g., IGF-1) in the presence or absence of the inhibitor.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT T308, total AKT, p-S6K, etc.) overnight at 4°C.

-

Detection: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

Conclusion

This compound is a powerful research tool for the elucidation of PDK1-mediated signaling pathways. Its high potency and selectivity enable precise interrogation of the roles of PDK1 in various physiological and pathological processes. The data summarized herein underscore its utility in oncology research, providing a strong rationale for its use in preclinical studies and as a lead compound for the development of novel cancer therapeutics targeting the PI3K/AKT pathway. The provided protocols offer a foundation for researchers to incorporate this compound into their experimental designs, fostering further discoveries in this critical area of cell signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDK1-AKT signaling pathway regulates the expression and function of cardiac hyperpolarization-activated cyclic nucleotide-modulated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of this compound, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2334470: An In-depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470 is a potent and highly specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3] As a master regulator of the AGC family of kinases, PDK1 is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in various cancers.[4] This central role makes PDK1 an attractive therapeutic target, and this compound serves as a valuable tool for dissecting its biological functions and for potential therapeutic development.[1][5] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the ATP-binding site of PDK1.[4] This inhibition prevents the PDK1-mediated phosphorylation and subsequent activation of a multitude of downstream AGC kinases, including Akt, S6K, SGK, and RSK.[5] The specificity of this compound for PDK1 is high, with an IC50 of approximately 10 nM in cell-free assays, and it shows no significant activity against a large panel of other protein kinases.[1][2][6]

Core Downstream Signaling Pathways

The inhibitory action of this compound on PDK1 reverberates through several critical signaling cascades, primarily impacting cell survival, proliferation, and metabolism.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival.[7] PDK1 is a crucial component of this pathway, responsible for phosphorylating Akt at threonine 308 (Thr308), a key step in its activation.[4][7]

This compound effectively ablates the T-loop phosphorylation and activation of Akt.[1] However, its efficacy can be influenced by the activation state of the PI3K pathway and the cellular context.[1] For instance, this compound is more potent in inhibiting Akt in response to weaker PI3K pathway stimuli.[1] The inhibitor is also more effective against a mutant of Akt1 lacking the PH domain, suggesting it is more efficient at inhibiting cytosolic PDK1 substrates.[1][5]

Downstream of Akt, this compound treatment leads to the inhibition of mTOR complex 1 (mTORC1) activity.[8][9] This is evidenced by the reduced phosphorylation of mTOR on Ser2448 and its downstream effectors, 4E-BP1 and p70S6K.[8][9] The inhibition of the Akt/mTOR axis ultimately leads to decreased protein synthesis and cell proliferation, and can induce apoptosis.[10][11]

Caption: this compound inhibits PDK1, blocking Akt phosphorylation and downstream mTORC1 signaling.

SGK and S6K Signaling

Serum- and glucocorticoid-induced kinase (SGK) isoforms and p70 ribosomal S6 kinase (S6K) are other important downstream targets of PDK1. This compound effectively ablates the T-loop residue phosphorylation and activation of SGK isoforms and S6K1 induced by serum or IGF1.[1] The inhibition of S6K1 is observed through both its T-loop and hydrophobic motif phosphorylation.[3]

Caption: this compound blocks PDK1-mediated activation of SGK and S6K1.

RSK Pathway

p90 ribosomal S6 kinase 2 (RSK2) is another substrate of PDK1, typically activated downstream of the ERK pathway. This compound also suppresses the T-loop phosphorylation and activation of RSK2.[1][5] However, prolonged treatment with the inhibitor is often required to observe significant inhibition of RSK2, suggesting that PDK1 substrates have distinct dephosphorylation kinetics.[1][5]

Caption: this compound inhibits PDK1-dependent activation of RSK2.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Assay Conditions | Reference |

| PDK1 | ~10 nM | Cell-free assay | [1][2][6] |

| PDK1 | 0.5 nM | Kinase assay | [4] |

| Other Kinases (93 total) | No significant inhibition | 500-fold higher concentrations | [1] |

Table 2: Cellular Activity

| Cell Line | Target Phosphorylation | IC50 / Concentration | Effect | Reference |

| HEK-293 | Akt1 (full-length) | ~10 nM | Inhibition of activation | [6] |

| HEK-293 | ΔPH-Akt1 | ~10 nM | Inhibition of activation | [6] |

| HEK-293 | NDRG1 | 0.1-0.3 µM | >50% reduction in phosphorylation | [6] |

| HEK-293 | SGK isoforms (T-loop) | 30 nM | Significant dose-dependent inhibition | [6] |

| HEK-293 | S6K1 (hydrophobic motif) | 1 µM | Inhibition of phosphorylation | [6] |

| HEK-293 | Akt substrates (FoxO, GSK3, PRAS40) | 3 µM | Marked inhibition of phosphorylation | [6] |

| PC-3 | AKT (Thr308) | 113 nM | Inhibition of phosphorylation | [4] |

| PC-3 | RSK (Ser221) | 293 nM | Inhibition of phosphorylation | [4] |

| PC-3 | AKT (Ser473) | >30,000 nM | No significant inhibition | [4] |

| RPMI8226 | - | 8.4 µM | Growth inhibition (IC50) | [8] |

| ARP-1 | - | 3.98 µM | Growth inhibition (IC50) | [8] |

| OPM-2 | - | 10.56 µM | Growth inhibition (IC50) | [8] |

| MM.1R | - | 4.89 µM | Growth inhibition (IC50) | [8] |

| RPMI8226 | - | 5.04 µM | Growth inhibition (IC50 at 48h) | [7] |

| ARP-1 | - | 2.21 µM | Growth inhibition (IC50 at 48h) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound on PDK1 and other kinases.

Protocol:

-

Kinase assays are typically performed in a 96-well format at room temperature.

-

The reaction mixture includes the kinase, a specific substrate (e.g., PDKtide peptide for PDK1), and ATP.

-

This compound is added at varying concentrations to determine the IC50 value.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) under conditions where the reaction is linear with respect to time and enzyme concentration.

-

The amount of phosphorylated substrate is quantified, often using radioisotope-labeled ATP ([γ-³²P]ATP) followed by scintillation counting or using fluorescence-based methods.

-

For specificity profiling, this compound is tested against a panel of other kinases under their respective optimized assay conditions.[5]

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Western Blotting for Phosphoprotein Analysis

Objective: To assess the effect of this compound on the phosphorylation status of downstream target proteins in cells.

Protocol:

-

Cells are cultured and treated with this compound at various concentrations for a specified duration.

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Thr308).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading.[8][9]

Caption: Standard workflow for analyzing protein phosphorylation changes via Western blotting.

Conclusion

This compound is a powerful and selective research tool for elucidating the complex roles of PDK1 in cellular signaling. Its ability to potently inhibit the phosphorylation and activation of key downstream effectors in the PI3K/Akt/mTOR, SGK, S6K, and RSK pathways provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects in various cancer cell lines. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the PDK1 signaling nexus. The differential sensitivity to this compound based on PTEN status also highlights the importance of patient stratification in the potential clinical application of PDK1 inhibitors.[8][12][13]

References

- 1. Characterization of this compound, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. portlandpress.com [portlandpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor this compound Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

- 11. PDK1 Inhibitor GSK-470 Exhibits Potent Anticancer Activity in a Pheochromocytoma PC12 Cell Tumor Model via Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK2334470 in Inhibiting Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2334470, a potent and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). It details the mechanism of action by which this compound inhibits Akt phosphorylation, presenting key quantitative data, experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention. A key downstream effector in this pathway is the serine/threonine kinase Akt (also known as protein kinase B or PKB).

The activation of Akt is a multi-step process initiated by the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, PDK1. This co-localization at the membrane facilitates the phosphorylation of Akt by PDK1 at the T-loop residue, Threonine 308 (Thr308). This phosphorylation is a critical step for the partial activation of Akt. Full activation of Akt requires an additional phosphorylation event at Serine 473 (Ser473) in the hydrophobic motif, which is mediated by the mTORC2 complex.[1]

This compound is a small molecule inhibitor that has been characterized as a highly potent and selective inhibitor of PDK1.[2][3][4][5] By directly targeting the kinase activity of PDK1, this compound effectively blocks the phosphorylation of Akt at Thr308, thereby preventing its activation and downstream signaling.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of PDK1. This binding prevents the transfer of a phosphate group from ATP to the T-loop of Akt and other PDK1 substrates.[6] The high selectivity of this compound for PDK1 over other kinases, including those in the AGC kinase family to which Akt belongs, makes it a valuable tool for specifically interrogating the role of PDK1 in cellular signaling.[2][3][4]

The inhibition of PDK1 by this compound leads to a dose-dependent decrease in the phosphorylation of Akt at Thr308.[6] This, in turn, prevents the activation of Akt and the subsequent phosphorylation of its numerous downstream substrates, which are involved in promoting cell survival and proliferation.

Quantitative Data on this compound Inhibition

The potency and selectivity of this compound have been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for PDK1 | ~10 nM | Cell-free kinase assay | [2][3][4][5] |

| IC50 for PDK1 | 0.5 nM | In vitro kinase assay | [6] |

| Kinase Selectivity | No significant inhibition of 93 other protein kinases at 5 µM | Kinase screening panel | [5] |

Table 1: In Vitro Inhibitory Activity of this compound against PDK1. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for PDK1 and its high selectivity.

| Cell Line | Phosphorylation Site | IC50 | Reference |

| PC-3 | Akt (Thr308) | 113 nM | [6] |

| PC-3 | RSK (Ser221) | 293 nM | [6] |

| PC-3 | Akt (Ser473) | > 30,000 nM | [6] |

Table 2: Cellular Activity of this compound on Downstream Targets of PDK1. This table shows the potency of this compound in inhibiting the phosphorylation of direct PDK1 substrates (Akt at Thr308 and RSK at Ser221) in a cellular context, while having a minimal effect on the mTORC2-mediated phosphorylation of Akt at Ser473.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro PDK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature sources to determine the in vitro potency of this compound against PDK1.

Materials:

-

Recombinant active PDK1 enzyme

-

PDKtide (KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC) or other suitable substrate

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

Phosphoric acid (for radioactive assay)

-

Microplate reader (for luminescent assay)

Procedure (Radiometric Assay):

-

Prepare a serial dilution of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

In a microcentrifuge tube or 96-well plate, combine the PDK1 enzyme, the substrate (e.g., PDKtide), and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Procedure (Luminescent Assay - ADP-Glo™):

-

Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Briefly, set up the kinase reaction as described above, but with non-radioactive ATP.

-

After the kinase reaction, add the ADP-Glo™ Reagent to convert the ADP generated to ATP.

-

Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value as described above.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of this compound on Akt phosphorylation in cultured cells.

Materials:

-

Cultured cells (e.g., HEK293, U87, PC-3)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Thr308), rabbit anti-pan-Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Serum-starve the cells for a period (e.g., 4-16 hours) to reduce basal levels of Akt phosphorylation.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1 or serum) for a short period (e.g., 10-30 minutes) to induce Akt phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with Lysis Buffer and loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Thr308) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Quantify the band intensities to determine the relative levels of phosphorylated Akt.

-

Conclusion

This compound is a powerful research tool for investigating the physiological and pathological roles of the PDK1-Akt signaling axis. Its high potency and selectivity allow for the specific inhibition of PDK1, leading to a marked reduction in Akt phosphorylation at Thr308. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the PI3K/Akt pathway. The use of this compound in preclinical studies will continue to be instrumental in elucidating the therapeutic potential of PDK1 inhibition in various diseases, particularly cancer.

References

GSK2334470: A Potent PDK1 Inhibitor and its Impact on SGK and S6K1 Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470 is a highly potent and specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3][4][5] With an IC50 value of approximately 10 nM, this compound serves as a critical tool for dissecting the intricate signaling pathways regulated by PDK1.[1][2][3][5][6] PDK1 is a master regulator within the AGC kinase family, playing a pivotal role in cellular processes such as growth, proliferation, and survival.[2][3] Its substrates include key signaling molecules like Akt, Serum/Glucocorticoid-Regulated Kinase (SGK), and p70 Ribosomal S6 Kinase 1 (S6K1).[2][3][7] This guide provides a comprehensive technical overview of the effects of this compound on the activation of SGK and S6K1, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of PDK1 and Downstream Signaling

This compound exerts its effects by directly inhibiting the catalytic activity of PDK1.[1][2][4] This inhibition prevents the PDK1-mediated phosphorylation of the T-loop residue of its downstream substrates, a crucial step for their activation.[1][2][3] The activation of SGK and S6K1 is particularly sensitive to PDK1 inhibition by this compound.[2][7] In various cell lines, including HEK-293, U87 glioblastoma, and mouse embryonic fibroblasts (MEFs), treatment with this compound has been shown to ablate the T-loop phosphorylation and subsequent activation of SGK isoforms and S6K1 that is induced by growth factors such as serum or IGF-1.[1][2][3][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound against PDK1 and its downstream effects on SGK and S6K1 activation in cellular assays.

| Target | Parameter | Value | Assay Conditions | Reference |

| PDK1 | IC50 | ~10 nM | Cell-free kinase assay | [1][2][3][5][6] |

| PDK1 (cellular) | IC50 | 113 nM | Inhibition of AKT phosphorylation (Thr308) in PC3 cells (ELISA) | [1] |

| PDK1 (cellular) | IC50 | 293 nM | Inhibition of RSK phosphorylation (Ser221) in PC3 cells (ELISA) | [1] |

| Cellular Target | Cell Line | This compound Concentration | Effect | Stimulus | Reference |

| SGK isoforms | HEK-293 | 30 nM | Significant dose-dependent inhibition of T-loop phosphorylation | IGF-1 | [6] |

| S6K1 | HEK-293 | 1 µM | Inhibition of hydrophobic motif and T-loop phosphorylation | Serum/IGF-1 | [4][6] |

| S6K1 | HEK-293 | 3 µM | Suppression of activity and phosphorylation | IGF-1 | [6] |

| SGK1 | U87 glioblastoma | 1 µM | Effective suppression of activity (judged by NDRG1 phosphorylation) | - | [6] |

| S6K1 | MEF | 1 µM | Potent suppression of activation | - | [6] |

| SGK isoforms | HEK-293, U87, MEF | Not specified | Ablated T-loop residue phosphorylation and activation | Serum or IGF-1 | [2][3][5] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: PI3K/PDK1 signaling to SGK and S6K1 and inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HEK-293, U87, or MEF cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to stimulation, cells are typically serum-starved overnight to reduce basal kinase activity.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution.[1] The stock solution is then diluted in culture medium to the desired final concentration. Cells are pre-incubated with this compound for a specified time (e.g., 30 minutes to 2 hours) before stimulation.

-

Stimulation: Cells are stimulated with a growth factor such as Insulin-like Growth Factor 1 (IGF-1) at a concentration of 50-100 ng/mL for a short period (e.g., 10-30 minutes) to induce SGK and S6K1 activation.[2]

Western Blot Analysis of SGK and S6K1 Phosphorylation

This protocol is a standard method to assess the phosphorylation status of SGK and S6K1, which is indicative of their activation state.

Caption: A generalized workflow for Western blot analysis.

-

Materials:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Protein Assay Reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Milk is generally avoided for phospho-protein detection as it contains phosphoproteins that can increase background.[8]

-

Primary Antibodies:

-

Phospho-SGK (specific for the T-loop phosphorylation site).

-

Total SGK.

-

Phospho-S6K1 (specific for the T-loop, e.g., Thr389, and/or hydrophobic motif, e.g., Thr421/Ser424).[9]

-

Total S6K1.

-

Loading control (e.g., β-actin or GAPDH).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate (ECL).

-

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

In Vitro Kinase Assay

Cell-based kinase assays provide a more physiologically relevant context for assessing inhibitor potency.[10][11][12]

-

Principle: The activity of SGK or S6K1 is measured by their ability to phosphorylate a specific substrate in the presence or absence of this compound.

-

General Procedure:

-

Immunoprecipitation: Immunoprecipitate endogenous or overexpressed SGK1 or S6K1 from cell lysates using specific antibodies.[6]

-

Kinase Reaction: Perform a kinase reaction by incubating the immunoprecipitated kinase with a specific substrate (e.g., a peptide substrate like PDKtide for PDK1, or a protein substrate for SGK/S6K1) and ATP in a kinase buffer.[6][13]

-

Detection: The phosphorylation of the substrate can be quantified using various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., ELISA or Western blot).

-

Luminescence-based assays: Using commercial kits that measure ATP consumption (e.g., ADP-Glo).[13]

-

-

Conclusion

This compound is a valuable pharmacological tool for investigating PDK1-mediated signaling. Its potent and specific inhibition of PDK1 leads to the effective blockade of SGK and S6K1 activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to study the intricate roles of these kinases in cellular physiology and disease. The use of this compound in well-defined experimental systems will continue to provide critical insights into the complex network of cellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Characterization of this compound, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 12. 細胞測試 [sigmaaldrich.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Investigating Cellular Processes with GSK2334470: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470 is a potent and highly specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3] PDK1 is a master regulator within the AGC family of kinases and a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[4][5][6] This kinase plays a pivotal role in regulating diverse cellular functions, including protein synthesis, metabolism, cell survival, and proliferation.[1] The dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making PDK1 an attractive therapeutic target.[4][5] this compound serves as a valuable tool for dissecting the intricate roles of PDK1 in these fundamental biological processes. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in cellular investigations.

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of PDK1.[1] It binds to the ATP-binding site of PDK1, with key interactions in the back pocket and the glycine-rich loop contributing to its high potency and selectivity.[4][5] By inhibiting PDK1, this compound prevents the T-loop phosphorylation and subsequent activation of a range of downstream AGC kinases.[1] These include Akt, p70 ribosomal S6 kinase (S6K1), serum- and glucocorticoid-induced protein kinase (SGK), and p90 ribosomal S6 kinase (RSK).[1] The inhibition of these downstream effectors ultimately leads to a reduction in protein synthesis and cell proliferation, and an increase in apoptosis.[4][5]

Data Presentation

In Vitro Kinase Inhibition

| Target | IC50 (nM) | Notes |

| PDK1 | ~10 | Cell-free assay.[7] |

| PDK1 | 0.5 | Kinase assay.[4][5] |

Cellular Phosphorylation Inhibition

| Cell Line | Target Phosphorylation | IC50 (nM) |

| PC-3 | AKT (Thr308) | 113[4][5][7] |

| PC-3 | RSK (Ser221) | 293[4][5][7] |

| PC-3 | AKT (Ser473) | >30,000[4][5] |

Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| ARP-1 | Multiple Myeloma | 3.98[8] |

| MM.1R | Multiple Myeloma | 4.89[8] |

| RPMI 8226 | Multiple Myeloma | 8.4[8] |

| OPM-2 | Multiple Myeloma | 10.56[8] |

| K562 | Leukemia | 18[7] |

Signaling Pathways

The following diagram illustrates the central role of PDK1 in the PI3K/AKT/mTOR signaling pathway and the mechanism of inhibition by this compound.

Caption: PDK1 signaling and this compound inhibition.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK-293), U87 glioblastoma, mouse embryonic fibroblast (MEF), multiple myeloma (ARP-1, MM.1R, RPMI 8226, OPM-2), and renal cell carcinoma (A498, 786-O) cell lines are commonly used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).[3] Further dilute the stock solution in culture medium to the desired final concentrations before treating the cells.[3] A DMSO control should be included in all experiments.[7]

-

Treatment: For phosphorylation studies, serum-starve cells for a specified period (e.g., 12-24 hours) before treatment with this compound for various times (e.g., 5 minutes to 24 hours) followed by stimulation with a growth factor like IGF-1 (100 ng/mL) for a short duration (e.g., 10-30 minutes).[1][9]

Immunoblotting

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., CHAPS-LB: 40 mM Tris/HCl pH 7.5, 0.3% CHAPS, 120 mM NaCl, 1 mM EDTA, 10 mM 2-glycerophosphate, 50 mM NaF, 5 mM sodium pyrophosphate, 1 mM Na3VO4, 1 mM benzamidine, 1 mM PMSF, and 0.1% 2-mercaptoethanol).[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-polyacrylamide gels and transfer to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of PDK1, Akt, S6K1, SGK, RSK, and other targets of interest overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) system.

In Vitro Kinase Assay

-

Immunoprecipitation: Immunoprecipitate the kinase of interest (e.g., Akt, S6K, RSK) from cell lysates using specific antibodies.[7]

-

Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer [50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, and 0.1% 2-mercaptoethanol].[1] Initiate the reaction by adding a reaction mixture containing [γ-32P]ATP, magnesium acetate, and a suitable substrate peptide (e.g., Crosstide for Akt).[7]

-

Incubation and Termination: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes) and stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[7]

-

Quantification: Wash the P81 paper to remove unincorporated [γ-32P]ATP and quantify the incorporated radioactivity using a scintillation counter.[7]

Cell Proliferation Assay

-

Cell Seeding: Seed cells in 96-well plates at a suitable density (e.g., 2 x 10³ cells/well).[10]

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or CCK-8.[8][10] Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the cellular effects of this compound.

Caption: Workflow for this compound cellular studies.

Conclusion

This compound is a powerful and specific pharmacological tool for probing the function of PDK1 in cellular signaling. Its ability to selectively inhibit PDK1 allows for the detailed investigation of the downstream consequences on the PI3K/AKT/mTOR pathway and its role in various cellular processes, particularly in the context of cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of cellular signaling and to explore its potential as a therapeutic agent.

References

- 1. portlandpress.com [portlandpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of this compound, a novel and highly specific inhibitor of PDK1. | Semantic Scholar [semanticscholar.org]

- 7. selleckchem.com [selleckchem.com]

- 8. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of this compound, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor this compound Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

GSK2334470: A Technical Guide to its Impact on the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470 is a potent and highly specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3] As a master regulator of the AGC family of kinases, PDK1 is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on key pathway components, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of PDK1.[4] This prevents the PDK1-mediated phosphorylation and subsequent activation of its downstream substrates. The primary consequence of PDK1 inhibition by this compound is the suppression of T-loop phosphorylation on key kinases within the PI3K/AKT/mTOR pathway, thereby modulating cellular processes such as proliferation, survival, and metabolism.[1][3]

The PI3K/AKT/mTOR signaling cascade is a crucial regulator of cell growth and survival. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and AKT to the plasma membrane. PDK1 then phosphorylates AKT at Threonine 308 (Thr308), a key step in its activation.[6] Full activation of AKT also requires phosphorylation at Serine 473 (Ser473) by mTOR Complex 2 (mTORC2).[6] Activated AKT, in turn, influences a myriad of downstream targets, including mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth.

This compound, by inhibiting PDK1, directly prevents the phosphorylation of AKT at Thr308.[4][7] This leads to a significant reduction in AKT activity. Furthermore, this compound has been shown to ablate the T-loop phosphorylation and activation of other important PDK1 substrates, including SGK (serum- and glucocorticoid-induced protein kinase), S6K1 (p70 ribosomal S6 kinase 1), and RSK (p90 ribosomal S6 kinase).[1][3][8]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound against PDK1 and its downstream effectors in various experimental systems.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Substrate | IC50 | Reference |

| PDK1 | Cell-free kinase assay | Full-length Akt1 + PtdIns(3,4,5)P3 | ~10 nM | [3][9] |

| PDK1 | Cell-free kinase assay | ΔPH-Akt1 | ~10 nM | [3][9] |

| PDK1 | Cell-free kinase assay | PDKtide peptide | ~10 nM | [3][9] |

| PDK1 | Kinase assay | - | 0.5 nM | [4][5] |

Table 2: Cellular Activity in PC-3 Cells

| Target Phosphorylation | IC50 | Reference |

| AKT (Thr308) | 113 nM | [4][5] |

| RSK (Ser221) | 293 nM | [4][5] |

| AKT (Ser473) | > 30,000 nM | [4][5] |

Table 3: Cellular Activity in Multiple Myeloma (MM) Cell Lines

| Cell Line | Assay | IC50 | Reference |

| ARP-1 | MTT Assay (48h) | 2.21 µM | [10] |

| RPMI 8226 | MTT Assay (48h) | 5.04 µM | [10] |

| ARP-1 | MTT Assay (24h) | 3.98 µM | [2] |

| MM.1R | MTT Assay (24h) | 4.89 µM | [2] |

| RPMI 8226 | MTT Assay (24h) | 8.4 µM | [2] |

| OPM-2 | MTT Assay (24h) | 10.56 µM | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Datasheet [selleckchem.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] PDK1 inhibitor this compound exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 | Semantic Scholar [semanticscholar.org]

- 10. genscript.com [genscript.com]

The Specificity of GSK2334470: A Deep Dive into its Potent Inhibition of PDK1 Over Other AGC Kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable specificity of the small molecule inhibitor GSK2334470 for 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator in the AGC kinase family. Through a comprehensive review of biochemical and cellular studies, this document provides a detailed analysis of the quantitative data, experimental methodologies, and signaling pathways that underscore the selectivity of this compound, establishing it as a critical tool for dissecting PDK1-mediated signaling events.

Executive Summary

This compound is a potent and highly selective inhibitor of PDK1, demonstrating a half-maximal inhibitory concentration (IC50) of approximately 10 nM in cell-free assays.[1][2][3][4][5][6] Extensive kinase profiling has revealed that this compound exhibits exceptional specificity for PDK1, showing minimal to no activity against a broad panel of other kinases, including 13 closely related AGC family members, even at concentrations 500-fold higher than its PDK1 IC50.[2][3][4][5] This high degree of selectivity is crucial for its utility as a chemical probe to elucidate the specific roles of PDK1 in cellular signaling pathways, which are often implicated in cancer and other diseases. This guide will delve into the quantitative evidence of this specificity, the experimental protocols used to determine it, and the downstream cellular consequences of PDK1 inhibition by this compound.

Data Presentation: Quantitative Analysis of Kinase Inhibition

The selectivity of this compound for PDK1 has been rigorously quantified through extensive kinase screening panels. The following table summarizes the inhibitory activity of this compound against PDK1 and a selection of other closely related AGC kinases.

| Kinase Target | Kinase Family | This compound IC50 (nM) | Fold Selectivity vs. PDK1 |

| PDK1 | AGC | ~10 | 1 |

| Akt1/PKBα | AGC | >5000 | >500 |

| Akt2/PKBβ | AGC | >5000 | >500 |

| Akt3/PKBγ | AGC | >5000 | >500 |

| SGK1 | AGC | >5000 | >500 |

| S6K1 | AGC | >5000 | >500 |

| RSK1 | AGC | >5000 | >500 |

| RSK2 | AGC | >5000 | >500 |

| MSK1 | AGC | >5000 | >500 |

| ROCK1 | AGC | >5000 | >500 |

| ROCK2 | AGC | >5000 | >500 |

| PKA | AGC | >5000 | >500 |

| PKCα | AGC | >5000 | >500 |

| PKCζ | AGC | >5000 | >500 |

Data compiled from Najafov et al. (2011) Biochemical Journal.[2][3][4][5]

Signaling Pathways and Experimental Workflows

PDK1 Signaling Pathway

PDK1 is a central node in the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, such as growth factors, PDK1 phosphorylates and activates a cohort of downstream AGC kinases, including Akt, S6K, SGK, and RSK. The following diagram illustrates the pivotal role of PDK1 in this pathway and the point of inhibition by this compound.

Caption: PDK1 Signaling Pathway and this compound Inhibition.

Experimental Workflow for Kinase Selectivity Profiling

The determination of this compound's high selectivity involves a multi-step process, beginning with a broad screen against a large panel of kinases, followed by more detailed IC50 determinations for any potential off-target hits.

Caption: Kinase Selectivity Profiling Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the specificity of this compound.

In Vitro Radiometric Kinase Assay for IC50 Determination

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

-

Purified recombinant kinase (PDK1 or other AGC kinases)

-

Specific peptide substrate (e.g., T308tide for PDK1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

-

This compound at various concentrations

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.

-

Add this compound at a range of final concentrations to the reaction mixture. Include a DMSO control (vehicle).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for PDK1 Target Phosphorylation (Western Blotting)

This method assesses the ability of this compound to inhibit the phosphorylation of downstream PDK1 substrates within a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293, PC3)

-

Cell culture medium and supplements

-

Growth factor or stimulus (e.g., IGF-1, serum)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-phospho-S6K (Thr229), anti-phospho-RSK (Ser221), and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Serum-starve the cells for a specified period (e.g., 16 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1) or serum for a short period (e.g., 15-30 minutes) to activate the PDK1 pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of interest or a loading control (e.g., β-actin or GAPDH).

Conclusion

The data and methodologies presented in this technical guide unequivocally establish this compound as a highly potent and specific inhibitor of PDK1. Its minimal interaction with other AGC kinases, even at significantly higher concentrations, makes it an invaluable tool for researchers investigating the intricate roles of PDK1 in health and disease. The detailed experimental protocols provided herein offer a framework for the continued exploration and validation of PDK1-centric signaling pathways, ultimately contributing to the development of novel therapeutic strategies targeting this critical kinase.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 4. Direct kinase assay via radioactive 32P-γ-ATP [bio-protocol.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

GSK2334470: A Technical Guide to a Potent and Specific PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470 is a highly potent and specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] As a central node in the PI3K/Akt signaling pathway, PDK1 is a critical regulator of cell survival, proliferation, and metabolism.[3][4][5] Its aberrant activation is implicated in numerous diseases, most notably cancer, making it a key target for therapeutic development.[3][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its use in research settings.

Chemical Structure and Properties

This compound, with the chemical formula C25H34N8O, possesses a complex heterocyclic structure.[7] Its systematic IUPAC name is (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H34N8O | [7] |

| Molecular Weight | 462.59 g/mol | [7] |

| IUPAC Name | (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | [7] |

| Canonical SMILES | CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 | [7] |

| InChI Key | Not available in search results | |

| CAS Number | 1227911-45-6 | [7] |